4-Bromo-4'-fluorobenzophenone
Overview
Description
4-Bromo-4'-fluorobenzophenone is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzophenone with a bromine atom on one phenyl ring and a fluorine atom on the other, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols . These monomers were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium. The synthesis process was characterized using various techniques such as FT-IR, NMR, and cyclic voltammetry .
Molecular Structure Analysis
The molecular structure of 4-bromo-4'-fluorobenzophenone and its derivatives has been elucidated using spectroscopic methods and crystallography. For example, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, was determined, showing that the 4-bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety . This planarity can be significant for the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of bromophenol derivatives has been investigated, particularly in photolysis studies. For example, the photolysis of 4-bromophenol has been studied, revealing insights into the dynamics of H atom loss processes from the molecule . Additionally, photoinduced homolysis of 2-bromobenzophenones has been shown to lead to Pschorr cyclization, yielding fluorenones . These studies highlight the influence of substituents on the reactivity of the benzophenone skeleton.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-4'-fluorobenzophenone and its polymorphs have been extensively studied. For instance, polymorphism of 4-bromobenzophenone has been characterized using X-ray diffractometry, revealing two polymorphs with different melting points and crystal structures . The phosphorescence of these polymorphs has also been measured, showing differences in decay times and spectral shapes at various temperatures . These properties are crucial for understanding the material's behavior in different conditions and potential applications.
Scientific Research Applications
Synthesis and Chemical Characterization
4-Bromo-4'-fluorobenzophenone has been utilized in the synthesis and characterization of various chemical compounds. For instance, it is involved in the formation of fluorinated benzothiazepines and pyrazolines, which are synthesized through a reaction with substituted hydroxy acetophenones, yielding compounds with established structures based on spectral data (Jagadhani, Kundlikar, & Karale, 2015).
Photochemistry Studies
Research into the aqueous photochemistry of various compounds, including 4-bromophenol, has been conducted. These studies aim to understand the photoreaction mechanisms of these compounds, which is crucial for applications in fields like environmental chemistry and photophysics (Durand, Brown, Worrall, & Wilkinson, 1998).
Materials Science and Engineering
In materials science, 4-Bromo-4'-fluorobenzophenone has been used in the synthesis of high-conductive materials and polymers. For example, it plays a role in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for applications in organic solar cells, indicating its significance in renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).
Investigation of NLO Properties
The compound has been investigated for its nonlinear optical (NLO) properties. In a study, various benzophenone derivatives, including 4-amino-4'-bromobenzophenone, were synthesized, and their crystal structures were analyzed to understand the relationship between structure and NLO properties, highlighting its potential in photonics and electronics (Genbo, Shouwu, Feng, You-ping, & Zhengdong, 1993).
Photonic Device Applications
In the realm of photonic devices, research has focused on novel cross-linkable bromo-fluorinated poly(arylene ether ketone)s, which have been synthesized for fabricating photonic devices. The ability to control the refractive index and other properties of these polymers by manipulating the bromine content is crucial for the development of advanced optical devices (Qi, Jiang, Callender, Day, & Ding, 2006).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSFTBOKUQUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174750 | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-fluorobenzophenone | |
CAS RN |
2069-41-2 | |
Record name | (4-Bromophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2069-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-4'-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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